
(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid is a boronic acid derivative that features an indazole ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid typically involves the borylation of an indazole precursor. One common method includes the use of bis(neopentyl glycolato)diboron as a borylation reagent in the presence of a rhodium catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes controlling temperature, pressure, and the use of appropriate solvents to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid moiety can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane, and water are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Applications De Recherche Scientifique
(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
- 1-(tert-Butoxycarbonyl)indole-2-boronic acid
- N-Boc-indole-2-boronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness: (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid is unique due to its indazole ring structure, which provides distinct electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in specific Suzuki-Miyaura coupling reactions where the electronic properties of the indazole ring can influence the reaction outcome.
Propriétés
Formule moléculaire |
C12H15BN2O4 |
|---|---|
Poids moléculaire |
262.07 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]boronic acid |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-7-5-4-6-8(9)10(14-15)13(17)18/h4-7,17-18H,1-3H3 |
Clé InChI |
CRIFMWKASCWEDL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


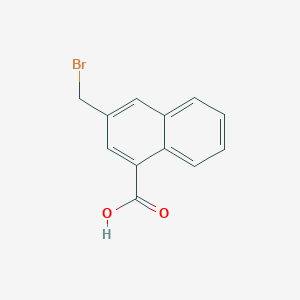
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

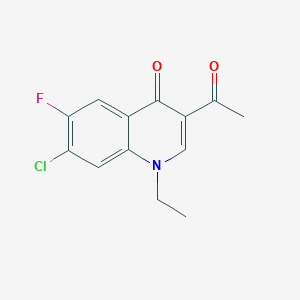

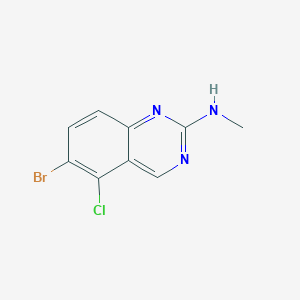
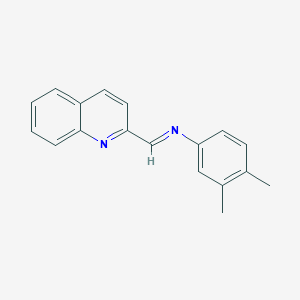
![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)


![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)
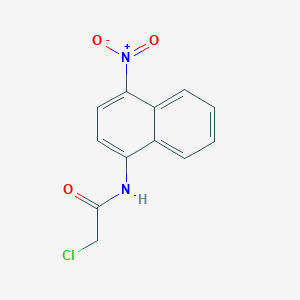
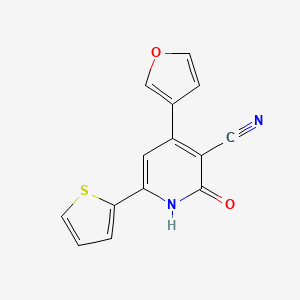
![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)
